molecular formula C8H7NO2 B6249625 methyl 4-ethynyl-1H-pyrrole-2-carboxylate CAS No. 2383605-25-0

methyl 4-ethynyl-1H-pyrrole-2-carboxylate

Cat. No.: B6249625
CAS No.: 2383605-25-0
M. Wt: 149.15 g/mol
InChI Key: CQMXPHCRHZTOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound characterized by an ethynyl (-C≡CH) substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole carboxylates are pivotal in medicinal chemistry and materials science due to their modular reactivity, enabling functionalization at multiple positions for applications such as drug intermediates, ligands, and agrochemical precursors . The ethynyl group in this compound likely serves as a reactive handle for further derivatization via click chemistry or cross-coupling reactions, similar to halogenated or allyl-substituted pyrroles .

Properties

CAS No.

2383605-25-0

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

methyl 4-ethynyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H7NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h1,4-5,9H,2H3

InChI Key

CQMXPHCRHZTOMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1)C#C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethynyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethynyl-1H-pyrrole-2-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, carbonyl compounds, and saturated pyrrole esters.

Scientific Research Applications

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-ethynyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the pyrrole ring, influencing its reactivity and interaction with other molecules. This can lead to the formation of new chemical bonds and the alteration of biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrrole-2-carboxylate esters exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrrole-2-carboxylate Derivatives
Compound Name Substituent (Position) Key Properties/Applications CAS Number Reference Evidence
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate Ethynyl (4) Reactive handle for cross-coupling Not provided N/A
Ethyl 4-chloro-1H-pyrrole-2-carboxylate Chloro (4) Electron-withdrawing; Suzuki coupling 1261562-13-3
Ethyl 4-bromo-1H-pyrrole-2-carboxylate Bromo (4) Higher reactivity in cross-coupling Not provided
Methyl 4-formyl-1H-pyrrole-2-carboxylate Formyl (4) Aldehyde group for condensation reactions 7126-50-3
Ethyl 4-methyl-1H-pyrrole-2-carboxylate Methyl (4) Lipophilic; intermediate in drug synthesis 40611-85-6
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate Dichlorobenzoyl (4) Bulky aromatic group; potential kinase inhibition 338753-18-7

Key Observations :

  • Electronic Effects: Chloro and bromo substituents (electron-withdrawing) enhance electrophilicity at the pyrrole ring, facilitating nucleophilic aromatic substitution .
  • Reactivity: Bromo and ethynyl groups are preferred for metal-catalyzed cross-coupling (e.g., Sonogashira, Heck reactions), while formyl groups enable Schiff base formation .
  • Biological Relevance : Bulky substituents like dichlorobenzoyl () may enhance target binding in kinase inhibitors, whereas methyl groups improve membrane permeability .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound ESIMS (m/z) 1H NMR (δ, ppm) Solubility Reference Evidence
Ethyl 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 249.9 [M-1] 12.10 (s, NH), 2.12 (s, CH3) DMSO-soluble
Methyl 4-allyl-5-(methylthio)-1H-pyrrole-2-carboxylate Not provided 6.75 (d, J=2.7 Hz, Ar-H), 5.92 (m, CH2CH=CH2) Chloroform-soluble
Ethyl 4-formyl-1H-pyrrole-2-carboxylate Not provided Similarity score: 0.96 (vs. ethyl 3-formyl analog) Ethanol-soluble

Key Observations :

  • NH Proton Shifts : Downfield shifts (~12 ppm) in 1H NMR indicate strong hydrogen bonding or acidic NH protons, common in pyrrole derivatives .
  • Solubility : Methyl/ethyl esters generally exhibit moderate organic solvent solubility (e.g., DMSO, chloroform), while polar substituents (e.g., formyl) may enhance water solubility .

Biological Activity

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate (MEPC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of MEPC, including synthesis, structure-activity relationships (SAR), and its effects against various pathogens, particularly Mycobacterium tuberculosis (M. tuberculosis).

Chemical Structure and Properties

MEPC is characterized by its pyrrole ring structure with an ethynyl group at the 4-position and a carboxylate ester at the 2-position. Its molecular formula is C8H7NO2C_8H_7NO_2 with a molecular weight of approximately 151.15 g/mol. The compound exhibits a melting point range of 118-120 °C, indicating its stability under standard laboratory conditions.

Synthesis of this compound

The synthesis of MEPC typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the ethynyl group. The following general synthetic pathway has been reported:

  • Formation of Pyrrole Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.
  • Alkyne Introduction : The ethynyl group is introduced via Sonogashira coupling or similar methods.
  • Carboxylate Formation : The final step involves esterification to yield MEPC.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MEPC, particularly against drug-resistant strains of M. tuberculosis. A study reported that compounds similar to MEPC exhibited Minimum Inhibitory Concentrations (MIC) below 0.016 μg/mL against M. tuberculosis, demonstrating potent anti-tubercular activity with low cytotoxicity (IC50 > 64 μg/mL) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrole ring significantly influence biological activity. For instance:

  • Substituents on Pyrrole : Electron-withdrawing groups enhance activity against M. tuberculosis, while bulky substituents may improve metabolic stability.
  • Hydrogen Bonding : The presence of hydrogen on the pyrrole nitrogen is crucial for maintaining potency; methylation at this site drastically reduces activity .

Case Study 1: Anti-Tubercular Activity

In a comparative analysis, MEPC was evaluated alongside other pyrrole derivatives for their anti-tubercular effects. Compounds with electron-withdrawing groups showed superior efficacy against drug-resistant strains, highlighting MEPC's potential as a lead compound in developing new anti-TB agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines to evaluate the safety profile of MEPC. The results indicated that MEPC exhibited low cytotoxicity, making it a promising candidate for further development in therapeutic applications .

Research Findings Summary Table

Study Biological Activity MIC (μg/mL) IC50 (μg/mL) Notes
Study 1Anti-TB< 0.016> 64Potent against drug-resistant strains
Study 2CytotoxicityN/AN/ALow cytotoxicity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.